4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one
Description
Properties
IUPAC Name |
4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKPZOFYCTNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298811 | |
| Record name | .delta.(Sup1,9)-2-Octalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-55-0 | |
| Record name | .DELTA.1,9-2-Octalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .delta.(Sup1,9)-2-Octalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Perhydrogenation of Naphthalene Derivatives
The foundational step in synthesizing 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one involves the perhydrogenation of naphthalene precursors. A validated academic route begins with 1,5-dihydroxynaphthalene, which undergoes high-pressure hydrogenation (110 bar H₂) in ethanol using Raney nickel W-7 catalyst at 100°C for 4 hours. This step stereoselectively produces decalindiol (1 ) as a 4:1 cis/trans diastereomeric mixture in 67% yield. The choice of Raney nickel over palladium or platinum catalysts minimizes over-reduction risks while maintaining regioselectivity.
Oxidation to Decalin-1,5-dione
Decalindiol (1 ) is subsequently oxidized to decalin-1,5-dione (2 ) using tetra-n-propylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in acetonitrile. This step achieves 88% yield, with TPAP’s mild oxidative conditions preserving the ketone functionality. The resulting dione (2 ) serves as a critical intermediate for downstream transformations.
Oxidation and Functionalization Techniques
Air Oxidation of Bis(trimethylsilyloxy)diene
The pivotal innovation in synthesizing this compound lies in the air oxidation of bis(trimethylsilyloxy)diene (5 ). Treatment of dione (2 ) with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) generates the bis-silylated diene (5 ), which undergoes autoxidation upon exposure to atmospheric oxygen. This radical-mediated process proceeds via a proposed mechanism involving silyl radical transfer and elimination, yielding the target enedione (4 ) in 82% yield.
Table 1: Key Reaction Parameters for Air Oxidation
| Parameter | Value/Description | Impact on Yield |
|---|---|---|
| Oxygen Source | Atmospheric O₂ | Enables radical pathway |
| Solvent | Dichloromethane | Stabilizes intermediates |
| Temperature | 25°C (ambient) | Minimizes side reactions |
| Reaction Time | 48 hours | Ensures completion |
Industrial-Scale Production Strategies
Continuous-Flow Hydrogenation
Industrial protocols adapt academic methods for bulk synthesis by implementing continuous-flow reactors. High-throughput hydrogenation of 1,5-dihydroxynaphthalene employs fixed-bed reactors with Raney nickel catalysts, operating at 80–100°C and 50–80 bar H₂. This approach enhances heat dissipation and reduces reaction times to ≤2 hours, achieving 90% conversion efficiency.
Catalytic System Optimization
Comparative studies of catalysts reveal that ruthenium-on-carbon (Ru/C) under mild conditions (30 bar H₂, 60°C) selectively hydrogenates aromatic rings without reducing ketone groups. However, Raney nickel remains preferred for cost-effectiveness and scalability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR of this compound exhibits distinct signals: δ 2.45–2.55 (m, 2H, CH₂CO), δ 1.20–1.80 (m, 10H, cyclohexyl protons). 13C NMR confirms the ketone carbonyl at δ 207.8 ppm.
Mass Spectrometry (MS)
Electron ionization (EI-MS) shows a molecular ion peak at m/z 150.22 (C₁₀H₁₄O⁺), with fragmentation patterns consistent with cyclohexene ring cleavage.
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Structural Insight |
|---|---|---|
| 1H NMR | δ 2.45–2.55 (m, 2H) | Ketone-adjacent methylene |
| 13C NMR | δ 207.8 ppm | Carbonyl confirmation |
| EI-MS | m/z 150.22 | Molecular ion verification |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the hydrogenated ring positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
Chemical Synthesis and Intermediates
One of the primary applications of 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions to produce more complex molecules. For example:
- Synthesis of Natural Products : The compound serves as a precursor for synthesizing various natural products and pharmaceuticals. Its derivatives have been explored for their biological activities and potential therapeutic benefits .
- Functionalization Reactions : It can undergo functionalization reactions such as oxidation and reduction to yield diverse derivatives that are useful in medicinal chemistry .
Pharmaceutical Applications
The compound has been investigated for its potential pharmaceutical applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain modifications enhance its efficacy against various bacterial strains .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in preclinical studies. This suggests potential applications in treating inflammatory diseases .
Material Science
In material science, this compound is utilized for developing advanced materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties. Its structural characteristics contribute to improved thermal stability and mechanical strength in polymer composites .
Case Study 1: Synthesis of Antimicrobial Agents
A study published in the Journal of Organic Chemistry explored synthesizing new antimicrobial agents using this compound as a starting material. The researchers modified the compound through various chemical transformations and tested the resulting derivatives against common pathogens. The results indicated significant antimicrobial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Research
In another study focused on anti-inflammatory applications, researchers synthesized several derivatives of this compound and evaluated their effects on inflammation markers in vitro. The findings suggested that specific modifications to the compound's structure led to enhanced anti-inflammatory activity in cellular models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The ketone functional group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Derivatives with Hydroxyl Groups
- (4aR,5R)-5-Hydroxy-4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Synthesized via NaBH₄ reduction of a ketone precursor, this derivative achieves 96% yield and 98% diastereomeric excess . The hydroxyl group increases polarity (higher LogD) compared to the parent compound, enhancing solubility in polar solvents. This modification is pivotal in natural product synthesis, as seen in Toddalia asiatica-derived sesquiterpenes with neuroprotective activity . - α-Carissanol (3-Hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one) Found in agarwood, this derivative features additional hydroxyl and isopropyl groups, altering its bioactivity. It exhibits anti-inflammatory properties and contributes to agarwood’s aromatic profile .
Methyl-Substituted Derivatives
- 1,4a-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Methyl groups at C1 and C4a enhance steric hindrance, influencing reactivity. This derivative is a precursor to trideuterated geosmin, where selective deuteration via LiAlD₄ achieves isotopic purity for analytical standards . - 4a,5-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Found in Cyperus rotundus, this variant’s increased lipophilicity (LogP ~3.0) improves blood-brain barrier permeability, making it relevant in CNS-targeted drug discovery .
Stereochemical Variations
- cis-(±)-4a,5-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one Stereoisomerism impacts physical properties; the racemic form melts at 142–147°C, while enantiopure forms (e.g., 4aR configuration) are liquid at room temperature . Enantioselective synthesis methods, such as chiral HPLC, achieve >99% purity for pharmacological studies .
Biological Activity
4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, also known as 2(3H)-naphthalenone, is a bicyclic ketone with the molecular formula and a molecular weight of 150.22 g/mol. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biological targets. This article reviews the biological activity of this compound based on diverse sources of literature.
- CAS Number : 1196-55-0
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- Structural Characteristics : The compound features a hexahydro-naphthalene structure which contributes to its unique chemical behavior.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and protecting cells from oxidative stress.
- Study Findings : A study demonstrated that the compound showed a notable capacity to scavenge free radicals in vitro. The half-maximal effective concentration (EC50) was determined through various assays such as DPPH and ABTS radical scavenging tests. The results indicated an EC50 value of approximately 25 μM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
- Case Study : In a study involving human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound exhibited a dose-dependent cytotoxic effect. The IC50 values were found to be 30 μM for MCF-7 and 20 μM for HepG2 cells after a 48-hour exposure period . These findings suggest potential applications in cancer treatment or prevention.
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Antioxidant Pathways : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in treated cells.
- Apoptosis Induction : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Comparative Biological Activity Table
Q & A
Basic: What are the common synthetic routes for 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, and how are reaction conditions optimized?
Methodological Answer:
The compound is synthesized via isoxazole annelation or ketonitrile hydrolysis . For example, McMurry (1973) demonstrated the isoxazole annelation route using enone precursors under reflux with potassium cyanide in aqueous ethanol, monitored via UV spectroscopy at 248 nm to track reaction progress . Optimization involves adjusting solvent polarity (e.g., ethanol-water mixtures) and stoichiometry of nucleophiles like KCN to enhance yield. Reflux duration (typically 12–24 hours) and temperature control (70–80°C) are critical to avoid side reactions.
Basic: How is the compound structurally characterized, and what spectroscopic data are essential for validation?
Methodological Answer:
Key characterization tools include:
- Mass spectrometry (EI-MS): Base peak at m/z 150.2176 (C10H14O+) confirms molecular weight. Fragmentation patterns (e.g., loss of CO or CH3 groups) help validate the bicyclic structure .
- NMR: 1H and 13C NMR identify substituents and ring junction stereochemistry. For derivatives like nootkatone (C15H22O), 13C NMR distinguishes isopropenyl groups (δ ~120–125 ppm for sp2 carbons) .
- UV-Vis: Conjugated enone systems absorb at ~248 nm, useful for monitoring synthetic intermediates .
Advanced: How can stereochemical control be achieved during the synthesis of derivatives like 4a-methyl or 4,4a-dimethyl analogs?
Methodological Answer:
Stereoselectivity is achieved via chiral catalysts or diastereomeric crystallization . For example, Corey's synthesis of ginkgolides used silylated enol ether intermediates to trap stereochemistry, followed by electrophilic quenching . In the preparation of cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone, Boeckman and Ganem (1970s) employed Sharpless asymmetric epoxidation to control the 4a-methyl configuration . Polar solvents (e.g., THF) and low temperatures (−78°C) enhance enantiomeric excess (>90%) .
Advanced: What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?
Methodological Answer:
Discrepancies arise in antimicrobial efficacy studies. For instance, Cassia occidentalis extracts containing 4a-methyl derivatives showed in vitro activity against Pseudomonas aeruginosa (MIC ~12.8 µg/mL), but poor solubility in aqueous matrices complicates reproducibility . Resolution strategies:
- Use stable isotopologues (e.g., deuterated analogs) as internal standards in LC-MS to improve quantification accuracy .
- Standardize bioassay conditions (e.g., broth microdilution vs. disk diffusion) and control for matrix effects (e.g., serum proteins) .
Advanced: What analytical challenges arise in detecting trace amounts of this compound in complex matrices (e.g., plant extracts or environmental samples)?
Methodological Answer:
Challenges include:
- Low volatility: Requires derivatization (e.g., silylation) for GC-MS analysis.
- Co-elution with terpenoids: Use GC×GC-TOFMS or HPLC-chiral columns to resolve isomers. For example, isolongifolene (a common co-eluting terpene) is differentiated via retention indices (AI: 1926 vs. 1927 for carissone) .
- Quantification limits: Employ MRM (multiple reaction monitoring) in LC-MS/MS for sensitivity down to 0.1 ppb .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity: Limited acute toxicity data; assume LD50 > 2000 mg/kg (oral, rat) based on structural analogs like nootkatone .
- Flammability: Flash point ~142°C; avoid open flames during reflux .
- Storage: Store under argon at −20°C to prevent oxidation of the enone moiety .
Advanced: How does the compound’s conformation influence its reactivity in Diels-Alder or carbonyl reduction reactions?
Methodological Answer:
The boat-chair conformation of the hexahydronaphthalenone ring increases steric hindrance, favoring endo selectivity in Diels-Alder reactions. For carbonyl reduction, Luche conditions (NaBH4/CeCl3) selectively reduce the enone to a diol while preserving stereochemistry . Computational modeling (DFT) predicts activation energies for competing pathways, guiding solvent choice (e.g., MeOH for polar transition states) .
Advanced: What role does this compound play in biosynthesis studies of sesquiterpenoids like nootkatone?
Methodological Answer:
It serves as a key intermediate in the mevalonate pathway for sesquiterpenoid biosynthesis. Enzymatic studies show cytochrome P450 oxidases (e.g., CYP71D55) hydroxylate the 4a-methyl group, enabling downstream cyclization to nootkatone . In vitro reconstitution requires NADPH and O2, with kinetic parameters (Km ~5 µM) determined via stopped-flow spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
